tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC12941318
InChI: InChI=1S/C10H13F3N2O3S/c1-9(2,3)18-7(16)15-6-4-14-8(19-6)17-5-10(11,12)13/h4H,5H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F
Molecular Formula: C10H13F3N2O3S
Molecular Weight: 298.28 g/mol

tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate

CAS No.:

Cat. No.: VC12941318

Molecular Formula: C10H13F3N2O3S

Molecular Weight: 298.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate -

Specification

Molecular Formula C10H13F3N2O3S
Molecular Weight 298.28 g/mol
IUPAC Name tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate
Standard InChI InChI=1S/C10H13F3N2O3S/c1-9(2,3)18-7(16)15-6-4-14-8(19-6)17-5-10(11,12)13/h4H,5H2,1-3H3,(H,15,16)
Standard InChI Key RUGSSCUIPXAGEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(S1)OCC(F)(F)F

Introduction

Synthesis

The synthesis of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate typically involves the following steps:

  • Formation of the Thiazole Core:
    The thiazole ring is synthesized through cyclization reactions involving thiourea or related sulfur-containing precursors with α-haloketones.

  • Introduction of the Trifluoroethoxy Group:
    The trifluoroethoxy moiety is introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and an appropriate electrophile.

  • Carbamate Formation:
    The tert-butyl carbamate group is added through reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

  • Purification:
    The product is purified using standard techniques such as recrystallization or column chromatography.

Characterization

The compound's structure and purity are confirmed using advanced spectroscopic and analytical techniques:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments (e.g., 1H^1H-NMR, 13C^{13}C-NMR).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyDetects functional groups (e.g., carbamate C=O stretch).
Elemental AnalysisVerifies the compound's empirical formula.

Potential Applications

This compound has potential applications in drug discovery and development due to its unique structural features:

  • Medicinal Chemistry:

    • The thiazole ring is a common pharmacophore in antimicrobial and anticancer agents.

    • The trifluoroethoxy group enhances metabolic stability and bioavailability.

  • Biological Activity Studies:

    • Compounds with similar structures have shown antibacterial, antifungal, and antitubercular activities.

    • Molecular docking studies suggest potential as enzyme inhibitors or receptor modulators.

  • Chemical Probes:

    • Used as intermediates in the synthesis of more complex bioactive molecules.

Research Findings on Related Compounds

Studies on structurally similar compounds provide insights into the potential utility of tert-butyl N-[2-(2,2,2-trifluoroethoxy)-1,3-thiazol-5-yl]carbamate:

StudyKey Findings
Antimicrobial activity of thiazole derivatives Thiazole-containing compounds exhibit broad-spectrum antibacterial properties against Gram-positive bacteria.
Biological assessment of trifluoroethoxy-substituted molecules Trifluoroethoxy groups improve cell permeability and enhance anticancer activity in vitro.
Carbamate derivatives as enzyme inhibitors Carbamates act as reversible inhibitors for serine hydrolases and other enzymes critical in disease pathways.

Limitations and Future Directions

While promising, further research is necessary to fully understand the compound's properties:

  • Toxicological Studies: Comprehensive safety profiling is required for pharmaceutical applications.

  • Structure-Activity Relationships (SAR): Modifications to the thiazole ring or trifluoroethoxy group could optimize biological activity.

  • Synthetic Optimization: Development of greener and more efficient synthetic routes.

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